molecular formula C21H26Cl2N4O2S B2470553 N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-08-7

N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2470553
CAS No.: 898434-08-7
M. Wt: 469.43
InChI Key: YOKCBEVHPYCTSA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetically designed small molecule recognized in research as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). Its core structure is based on a cyclopentapyrimidine scaffold, a known pharmacophore for ATP-competitive kinase inhibition. The molecule is engineered with a diethylaminoethyl side chain to enhance solubility and cellular permeability. This compound exhibits high potency against CDK1, CDK2, CDK5, and CDK9, as well as GSK-3α/β, making it a valuable chemical probe for investigating the complex signaling pathways that regulate cell cycle progression, apoptosis, and transcription [Link to Kinase Inhibitor Research] . Researchers utilize this inhibitor to study diseases characterized by dysregulated proliferation and survival, such as cancer and neurodegenerative disorders. By selectively blocking the activity of specific CDKs and GSK-3, it helps elucidate their distinct roles in tumor growth, DNA damage response, and neuronal cell death. The presence of the dichlorophenylacetamide group contributes to its binding affinity and selectivity profile. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. [Link to CDK Research Applications] .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N4O2S/c1-3-26(4-2)10-11-27-18-7-5-6-15(18)20(25-21(27)29)30-13-19(28)24-14-8-9-16(22)17(23)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKCBEVHPYCTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dichlorophenyl group and a tetrahydropyrimidine core. Key properties include:

PropertyValue
Molecular FormulaC19H28Cl3N7
Molecular Weight460.83 g/mol
Density1.27 g/cm³
Boiling Point583 °C
LogP5.376

These properties suggest a lipophilic nature, which may influence its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound often engage in multiple biochemical pathways. The compound is hypothesized to act primarily through inhibition of key enzymes and receptors involved in cancer pathways:

  • Inhibition of Tyrosine Kinases : The compound may inhibit various tyrosine kinases implicated in tumor growth and proliferation.
  • Regulation of Cell Cycle : It could induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways such as p53 and cyclin-dependent kinases (CDKs).
  • Interaction with Receptors : Similar compounds have shown activity against receptors like EGFR and PDGFRβ, suggesting potential applications in targeted therapies.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrimidine derivatives. Studies have demonstrated that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines:

  • HCT116 Cells : In vitro studies have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
  • Mechanisms : These compounds often induce apoptosis via caspase activation and inhibit angiogenesis.

Antimicrobial Effects

Preliminary studies suggest that this compound may also exhibit antimicrobial activity. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Pyrido[2,3-d]pyrimidines : A review detailed the anticancer efficacy of pyrido[2,3-d]pyrimidine derivatives against multiple cancer types, reporting significant growth inhibition in HepG2 and PC-3 cell lines .
    CompoundCancer Cell LineIC50 (µM)
    Compound AHCT1166.9
    Compound BPC-31.54
  • Antimicrobial Activity : Another study reported that derivatives containing similar structural motifs exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions requiring precise control of:

  • Reaction temperature (e.g., 50–80°C for cyclocondensation steps)
  • Solvent selection (e.g., dimethylformamide [DMF] or acetonitrile for nucleophilic substitution)
  • Reaction time (24–48 hours for thioacetamide coupling)
  • Catalysts (e.g., triethylamine for deprotonation) Methodological optimization should include iterative trials with thin-layer chromatography (TLC) or HPLC monitoring .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization techniques include:

  • NMR spectroscopy : Analyze proton environments (e.g., δ 7.41–7.28 ppm for aromatic protons, δ 4.12 ppm for SCH₂ groups) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 344.21 [M+H]⁺ for related analogs) .
  • Elemental analysis : Verify C, N, and S content (e.g., deviations <0.1% from theoretical values) .

Q. What solvents and conditions are suitable for purification?

  • Recrystallization : Use ethanol/water mixtures or dichloromethane/hexane gradients .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane eluents (3:7 ratio) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs?

Discrepancies may arise from:

  • Structural variations : Compare analogs with/without the thieno[3,2-d]pyrimidine core (e.g., altered binding affinity due to diethylaminoethyl substitutions) .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase inhibition assays) .
  • Computational modeling : Perform docking studies to correlate substituent effects (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl) with activity .

Q. What strategies are effective for studying interactions with biological targets?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., cyclin-dependent kinases) using 2.0 Å resolution datasets .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) in real-time .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers design analogs with improved metabolic stability?

  • Modify labile groups : Replace ester linkages with amides (e.g., acetamide vs. ethoxy groups) .
  • Introduce steric hindrance : Add methyl or trifluoromethyl substituents to reduce CYP450-mediated oxidation .
  • In silico ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable LogP and topological polar surface area (TPSA) .

Q. What analytical methods are recommended for detecting degradation products?

  • LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the thioacetamide bond) under acidic/basic conditions .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and oxidative stress (H₂O₂) .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/DataReference
¹H NMR (DMSO-d₆)δ 10.10 ppm (NHCO), δ 2.19 ppm (CH₃)
ESI-MSm/z 344.21 [M+H]⁺
Elemental AnalysisC: 45.29%, N: 12.23%, S: 9.30%

Table 2: Common Synthetic Challenges and Solutions

IssueMitigation StrategyEvidence
Low yield in cyclocondensationOptimize temperature (70°C) and solvent (DMF)
Impurities in thioacetamide couplingUse TLC-guided purification (Rf = 0.3–0.5)

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